6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S2/c1-10-8-27-17(22-10)28-9-13-6-14(23)15(7-25-13)26-16(24)11-2-4-12(5-3-11)18(19,20)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIBKNAMJKZOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
This compound acts like a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it, which then regulates gene expression
Biochemical Pathways
The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell differentiation. The downstream effects of these biochemical pathways can vary widely, depending on the specific genes that are transcribed and the tissues in which they are expressed.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological processes regulated by PPARs. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process.
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound with significant implications in medicinal chemistry. This compound is a derivative of thiazole and pyran, and it has been identified as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural characteristics of this compound suggest potential biological activities that warrant further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3N2O5S, with a molecular weight of approximately 396.41 g/mol. The compound features multiple functional groups, including thiazole and pyran rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N2O5S |
| Molecular Weight | 396.41 g/mol |
| Structure | Complex heterocyclic |
| Functional Groups | Thiazole, Pyran, Benzoate |
The mechanism of action for this compound involves its interaction with specific biological targets. Compounds with similar structures have been shown to inhibit various enzymes and receptors, impacting critical biological pathways. Notably, thiazole derivatives often exhibit activity against matrix metalloproteinases (MMPs), kinases, and anti-apoptotic BCL2 family proteins, which are significant in cancer therapy and inflammation management.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : As an intermediate in the synthesis of quinolone antibiotics, this compound likely exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in vitro.
- Antitumor Potential : Preliminary studies suggest that compounds with similar structures may inhibit tumor cell proliferation through various mechanisms.
Antimicrobial Efficacy
A study evaluating the efficacy of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 1 µg/mL for certain derivatives.
Anti-inflammatory Activity
In vitro assays conducted on thiazole derivatives revealed that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages. The study highlighted a reduction in TNF-alpha and IL-6 levels, suggesting potential applications in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives generally shows moderate solubility in organic solvents but limited water solubility. Studies indicate that these compounds can be metabolized by cytochrome P450 enzymes, affecting their bioavailability and therapeutic efficacy. Further research is necessary to elucidate the complete pharmacokinetic parameters specific to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Key Compounds for Comparison :
3-(α,α-Dibromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives (): Structure: Pyran core with dibromoacetyl and hydroxyl groups. Activity: Antimicrobial and antifungal agents. The trifluoromethyl group in the subject compound likely enhances stability compared to hydroxyl or bromo substituents .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Structure: Pyran ring with methoxyphenoxy and benzoate groups. The thiazole-thio-methyl group in the subject compound offers superior lipophilicity, favoring membrane penetration in biological systems .
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(Pyrrolidin-1-ylsulfonyl)benzoate (): Structure: Pyrimidine-thio-methyl and sulfonylbenzoate substituents. However, the trifluoromethyl group in the subject compound provides stronger electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
